molecular formula C11H22N2O3 B13771596 4,5-Diisobutoxy-2-imidazolidinone CAS No. 93004-63-8

4,5-Diisobutoxy-2-imidazolidinone

Cat. No.: B13771596
CAS No.: 93004-63-8
M. Wt: 230.30 g/mol
InChI Key: AYBRYHGEIXONDD-UHFFFAOYSA-N
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Description

4,5-bis(2-methylpropoxy)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(2-methylpropoxy)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production of 4,5-bis(2-methylpropoxy)imidazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(2-methylpropoxy)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution or potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone structures .

Mechanism of Action

The mechanism of action of 4,5-bis(2-methylpropoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

93004-63-8

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

4,5-bis(2-methylpropoxy)imidazolidin-2-one

InChI

InChI=1S/C11H22N2O3/c1-7(2)5-15-9-10(13-11(14)12-9)16-6-8(3)4/h7-10H,5-6H2,1-4H3,(H2,12,13,14)

InChI Key

AYBRYHGEIXONDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1C(NC(=O)N1)OCC(C)C

Origin of Product

United States

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